Leuco ethyl violet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

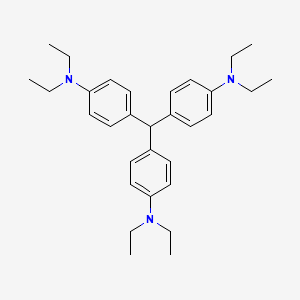

4-[bis[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,31H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMCZDLOXDWNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239931 | |

| Record name | 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4865-00-3 | |

| Record name | 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Leuco Ethyl Violet

For Researchers, Scientists, and Drug Development Professionals

Abstract: Leuco Ethyl Violet, the colorless, reduced form of the triarylmethane dye Ethyl Violet, is a compound of interest in various chemical and biomedical applications, including as a potential prodrug photocatalyst.[1][2] This technical guide provides a comprehensive, representative protocol for the synthesis of this compound. The described methodology is based on established synthetic routes for structurally analogous triphenylmethane (B1682552) leuco dyes, such as Leucocrystal Violet.[3][4] The protocol details the necessary reagents, experimental procedure, purification, and characterization, supported by quantitative data and workflow visualizations to facilitate reproducibility in a research setting.

Introduction

This compound, chemically known as tris(4-(diethylamino)phenyl)methane, is the reduced, non-colored form of Ethyl Violet. The transformation between the leuco form and the colored dye form involves a reversible oxidation-reduction reaction.[5] This property is harnessed in various applications, including forensic science for blood detection (in the case of Leucocrystal Violet) and more recently in targeted therapy as self-activating prodrug photocatalysts.[1][6] The synthesis of triphenylmethane leuco dyes typically involves the acid-catalyzed condensation of an N,N-dialkylaniline with a carbonyl compound that provides the central methine carbon.[7] This guide outlines a feasible and efficient synthesis route for this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the acid-catalyzed condensation of N,N-diethylaniline with 4,4'-bis(diethylamino)benzhydrol (Michler's Hydrol analogue for the ethylated version). A more direct, one-pot approach involves the condensation of three equivalents of N,N-diethylaniline with one equivalent of a suitable one-carbon electrophile, such as formaldehyde (B43269) or triethyl orthoformate, under acidic conditions. This guide will focus on the condensation reaction with triethyl orthoformate, a common method for synthesizing triarylmethanes.

The overall reaction is as follows:

3 C6H5N(C2H5)2 + HC(OC2H5)3 --(H+)--> CH[C6H4N(C2H5)2]3 + 3 C2H5OH

Experimental Protocol

This protocol details the synthesis of this compound from N,N-diethylaniline and triethyl orthoformate.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| N,N-Diethylaniline | C10H15N | 149.23 | 44.77 g (300 mmol) | ≥99% |

| Triethyl orthoformate | C7H16O3 | 148.20 | 14.82 g (100 mmol) | ≥98% |

| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 5 mL | 98% |

| Ethanol | C2H5OH | 46.07 | As needed | 95% |

| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | Saturated solution |

| Dichloromethane (B109758) | CH2Cl2 | 84.93 | 300 mL | ACS grade |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Anhydrous |

| Hexane (B92381) | C6H14 | 86.18 | As needed | ACS grade |

| Ethyl Acetate (B1210297) | C4H8O2 | 88.11 | As needed | ACS grade |

3.2. Reaction Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline (44.77 g, 300 mmol) and triethyl orthoformate (14.82 g, 100 mmol).

-

Acid Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux at approximately 120-130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

-

Column Preparation: Pack a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes with a hexane:ethyl acetate mixture of around 95:5 to 90:10.

-

Product Collection: Collect the fractions containing the purified product (monitored by TLC) and combine them.

-

Final Product: Remove the solvent from the combined fractions by rotary evaporation to yield this compound as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C31H43N3 |

| Molecular Weight | 457.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be similar to Leucocrystal Violet (175-177 °C)[8] |

| 1H NMR (CDCl3, 300 MHz) | δ (ppm): 6.9-7.1 (d, 6H, Ar-H), 6.5-6.7 (d, 6H, Ar-H), 5.5 (s, 1H, CH), 3.2-3.4 (q, 12H, N-CH2-CH3), 1.0-1.2 (t, 18H, N-CH2-CH3) (Predicted) |

| 13C NMR (CDCl3, 75 MHz) | δ (ppm): 147.0, 129.5, 128.0, 112.0, 56.0, 44.5, 12.5 (Predicted) |

| FT-IR (KBr, cm-1) | ~2965 (C-H stretch, alkyl), ~1610 (C=C stretch, aromatic), ~1515, ~1350 (C-N stretch) (Predicted) |

| UV-Vis (Ethanol) | λmax ~265 nm (Leuco form is colorless in the visible range) |

Table 2: Representative Synthesis Yield and Purity

| Parameter | Result |

| Theoretical Yield | 45.77 g |

| Actual Yield (after purification) | 32.0 - 38.9 g |

| Percentage Yield | 70 - 85% |

| Purity (by HPLC) | >98% |

Visualizations

5.1. Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

5.2. Reaction Mechanism Pathway

Caption: Proposed reaction mechanism for this compound synthesis.

Safety Precautions

-

N,N-diethylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction should be performed in a fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of this compound. This in-depth guide, based on established chemical principles for analogous compounds, offers researchers a clear pathway to obtain this compound in high purity and yield, suitable for a range of scientific applications. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as Self-Activating Prodrug Photocatalyst for In Vivo Amyloid-Selective Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gentian Violet and Leucogentian Violet - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tritechforensics.com [tritechforensics.com]

- 7. US3046209A - Preparation of triphenylmethane dyes - Google Patents [patents.google.com]

- 8. 无色结晶紫 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Differences Between Leuco Ethyl Violet and Leuco Crystal Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Leuco Ethyl Violet (LEV) and Leuco Crystal Violet (LCV), focusing on their core chemical differences, properties, and applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Chemical Structures and Properties

The fundamental difference between this compound and Leuco Crystal Violet lies in the alkyl substituents on the amino groups of their triphenylmethane (B1682552) structures. Leuco Crystal Violet possesses methyl groups, whereas this compound features ethyl groups. This seemingly minor structural change leads to differences in their molecular weight, and potentially their solubility, reactivity, and specific applications.

Both compounds are leuco dyes, meaning they exist in a colorless (leuco) form and a colored form. The colorless leuco form is the reduced state of the dye, characterized by a central sp³-hybridized carbon atom, which isolates the phenyl rings' π-systems and prevents the extended conjugation necessary for color. Oxidation of this central carbon to an sp²-hybridized state results in the formation of a stable carbocation and a conjugated system, leading to the intense color of the respective dyes, Crystal Violet and Ethyl Violet.

Data Presentation: Comparative Physicochemical Properties

| Property | Leuco Crystal Violet (LCV) | This compound (LEV) | Data Source(s) |

| Synonyms | Tris(4-dimethylaminophenyl)methane, LCV | Tris(4-diethylaminophenyl)methane, LEV | PubChem |

| Molecular Formula | C₂₅H₃₁N₃ | C₃₁H₄₃N₃ | Deduced from structure |

| Molecular Weight | 373.53 g/mol | 457.70 g/mol | PubChem, Calculated |

| Appearance | White to pale lavender crystalline powder | Presumed to be a solid | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO | Presumed to be soluble in organic solvents | General knowledge of similar compounds |

| Oxidized Form | Crystal Violet (purple) | Ethyl Violet (purple) | General knowledge |

Synthesis Pathways

The synthesis of both Leuco Crystal Violet and this compound generally involves the acid-catalyzed condensation of the corresponding N,N-dialkylaniline with a source of a central carbon atom, such as formaldehyde (B43269) or its derivatives.

Synthesis of Leuco Crystal Violet

A common method for the synthesis of Leuco Crystal Violet involves the reaction of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of 4,4'-methylenebis(N,N-dimethylaniline), which then reacts with another molecule of N,N-dimethylaniline to yield the final product.

Caption: Synthesis pathway for Leuco Crystal Violet.

Synthesis of this compound

The synthesis of this compound follows a similar pathway, substituting N,N-diethylaniline for N,N-dimethylaniline.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Forensic Detection of Latent Bloodstains using Leuco Crystal Violet

This protocol outlines the preparation and application of an LCV reagent for the enhancement of bloodstains.

Materials:

-

Leuco Crystal Violet powder

-

5-Sulfosalicylic acid

-

Sodium acetate

-

3% Hydrogen peroxide

-

Distilled water

-

Magnetic stirrer and stir bar

-

Amber glass bottle for storage

-

Fine mist spray bottle for application

Working Solution Preparation:

-

To 500 mL of 3% hydrogen peroxide, add and dissolve 10 g of 5-sulfosalicylic acid.

-

To this solution, add and dissolve 3.7 g of sodium acetate.

-

Finally, add 1.0 g of Leuco Crystal Violet powder and stir vigorously with a magnetic stirrer until fully dissolved.

-

Store the working solution in a dark, amber glass bottle and refrigerate. The solution is stable for several months.

Application Procedure:

-

Ensure the area to be tested is properly documented and photographed before application.

-

Apply the LCV working solution using a fine mist sprayer to the area of interest.

-

A positive reaction for the presence of blood will result in the rapid appearance of a violet color.

-

Photograph the developed prints or stains immediately, including a scale.

Caption: Experimental workflow for LCV bloodstain enhancement.

This compound as a Photooxygenation Catalyst in Amyloid-Beta Aggregates

This compound has been identified as a prodrug photocatalyst for the oxygenation of amyloid-beta aggregates, a process relevant to Alzheimer's disease research. In this application, LEV is oxidized to the catalytically active Ethyl Violet (EV) upon photoirradiation in the presence of amyloid aggregates.

Conceptual Experimental Workflow:

-

Preparation of Amyloid-Beta Aggregates: Prepare aggregated Aβ peptides in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation with LEV: Incubate the aggregated Aβ with a solution of this compound.

-

Photoirradiation: Irradiate the sample with light of a specific wavelength (e.g., 595 nm) to induce the oxidation of LEV to EV.

-

Analysis of Oxygenation: Analyze the Aβ peptides for oxygenation products using techniques such as MALDI-TOF mass spectrometry.

Unveiling the Redox Profile of Leuco Ethyl Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco Ethyl Violet (LEV) is the reduced, colorless form of the triarylmethane dye, Ethyl Violet (EV). The reversible oxidation of LEV to the colored EV form underpins its application in various fields, from forensic science to innovative therapeutic strategies. A thorough understanding of its redox potential is critical for optimizing its use, predicting its behavior in biological systems, and designing novel applications. This technical guide provides an in-depth analysis of the redox properties of this compound, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Redox Data

While the standard redox potential (E°) for the this compound/Ethyl Violet couple is not extensively documented in publicly available literature, experimental studies provide valuable insights into the oxidation potential of Ethyl Violet under specific conditions. The following table summarizes the key quantitative data obtained from electrochemical studies.

| Analyte | Electrode | Method | Oxidation Potential (V) | pH | Supporting Electrolyte | Reference |

| Ethyl Violet | Bare Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | +0.87 | Not Specified | Not Specified | [1][2] |

| Ethyl Violet | Acidic-functionalized Carbon Nanotubes/GCE | Square Wave Anodic Stripping Voltammetry | +0.86 | 6.0 | Phosphate Buffer Solution (PBS) | [1][2][3][4][5] |

Note: The reported potentials are the anodic peak potentials observed during voltammetric analysis and represent the potential at which the oxidation of Ethyl Violet occurs at the specified electrode surface. These values can be influenced by the electrode material, pH, and composition of the supporting electrolyte.

Mechanism of Action: From Prodrug to Photocatalyst

This compound has emerged as a promising self-activating prodrug photocatalyst, particularly in the context of Alzheimer's disease research.[6][7][8] Its therapeutic action is initiated by a redox-sensitive activation process. The following diagram illustrates this signaling pathway.

Caption: Activation of this compound to Ethyl Violet and subsequent photocatalytic degradation of amyloid aggregates.

Experimental Protocol: Determination of Oxidation Potential via Cyclic Voltammetry

The following protocol provides a generalized methodology for determining the oxidation potential of this compound, based on standard electrochemical techniques.[9]

Objective: To determine the anodic peak potential of this compound oxidation using cyclic voltammetry.

Materials and Equipment:

-

Potentiostat/Galvanostat electrochemical workstation

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

-

This compound

-

Supporting electrolyte solution (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

-

Inert gas (Nitrogen or Argon) for deoxygenation

-

Volumetric flasks and pipettes

-

Polishing materials for GCE (e.g., alumina (B75360) slurries, diamond paste)

Experimental Workflow:

Caption: A generalized workflow for determining the redox potential of a substance using cyclic voltammetry.

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and sonicate in ethanol (B145695) and then deionized water for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare the supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).

-

Prepare the test solution by dissolving a known concentration of this compound in the supporting electrolyte. A typical concentration range is 1-10 mM.

-

-

Deoxygenation:

-

Transfer the test solution to the electrochemical cell.

-

Purge the solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Potential Window: Scan from an initial potential where no redox reaction is expected to a final potential sufficiently positive to observe the oxidation of this compound (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).

-

Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the nature of the redox process.

-

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).

-

-

Data Analysis:

-

Analyze the obtained cyclic voltammogram to identify the anodic peak potential (Epa). This peak corresponds to the oxidation of this compound to Ethyl Violet.

-

The reversibility of the reaction can be assessed by the presence and position of a corresponding cathodic peak on the reverse scan.

-

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated area.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion

This technical guide provides a foundational understanding of the redox properties of this compound. While a definitive standard redox potential remains to be established in the literature, the provided experimental data and protocols offer a robust framework for researchers to characterize this important molecule. The elucidation of its redox behavior is paramount for the continued development of this compound in its diverse and expanding applications, from forensic analysis to targeted therapeutic interventions.

References

- 1. Electrochemical Sensor for Detection and Degradation Studies of Ethyl Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Sensor for Detection and Degradation Studies of Ethyl Violet Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound as Self-Activating Prodrug Photocatalyst for In Vivo Amyloid-Selective Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Properties of Leuco Ethyl Violet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Leuco Ethyl Violet (LEV), a colorless leuco dye that can be converted to the intensely colored Ethyl Violet (EV). This document details the core spectrophotometric data, experimental protocols for its analysis, and the underlying chemical transformation. Given the limited direct quantitative spectrophotometric data for this compound in its leuco form, this guide leverages data from the closely related and well-characterized Leuco Crystal Violet (LCV) as a proxy for UV absorption characteristics, while utilizing specific experimental findings for LEV where available.

Introduction to this compound

This compound is the reduced, colorless (leuco) form of the triphenylmethane (B1682552) dye, Ethyl Violet. The transformation from the leuco form to the colored form is typically initiated by an oxidative process. This property makes LEV a valuable tool in various applications, including as a sensitive reagent in forensic science for the detection of latent bloodstains, where the heme in hemoglobin catalyzes the oxidation, and in drug development as a self-activating prodrug photocatalyst.[1][2] The intense color change upon oxidation allows for sensitive detection and quantification using UV-Visible spectrophotometry.

Spectrophotometric Data

The spectrophotometric properties of this compound are characterized by its absorption in the ultraviolet (UV) region in its colorless state and a strong absorption in the visible region upon conversion to Ethyl Violet. The following tables summarize the key quantitative data.

Table 1: Spectrophotometric Properties of this compound (Leuco Form) *

| Property | Value | Conditions |

| Appearance | Colorless to off-white solid | - |

| UV Absorption Maximum (λmax) | ~260 nm | In 0.1N HCl in Methanol |

| Molar Extinction Coefficient (ε) | ≥700 L·mol⁻¹·cm⁻¹ at 257-263 nm≥38000 L·mol⁻¹·cm⁻¹ at 201-207 nm | For a 0.01 g/L solution in 0.1N HCl in Methanol |

*Data for the closely related Leuco Crystal Violet is used as a proxy due to the lack of direct, publicly available data for this compound.[3]

Table 2: Spectrophotometric Properties of Ethyl Violet (Colored Form)

| Property | Value | Conditions |

| Appearance in Solution | Intense Violet | - |

| Visible Absorption Maximum (λmax) | 595 nm | In phosphate (B84403) buffer (pH 7.4) |

| Molar Extinction Coefficient (ε) | Data not explicitly available in reviewed sources | - |

The absorption maximum of Ethyl Violet can be influenced by the solvent and pH.[4][5] The value of 595 nm is reported in a study involving the photo-oxidation of this compound.[4]

Chemical Transformation: From Leuco to Colored Form

The conversion of the colorless this compound to the colored Ethyl Violet is an oxidation reaction. In this process, the central carbon atom of the triphenylmethane structure is oxidized, leading to the formation of a conjugated system that strongly absorbs light in the visible spectrum. This transformation can be initiated by chemical oxidants, enzymes (e.g., peroxidase activity of heme), or through photo-oxidation.[4][6]

Caption: Oxidation of this compound to the colored Ethyl Violet.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound solutions and the procedure for its spectrophotometric analysis.

Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

-

This compound powder

-

Methanol or Ethanol (ACS grade or higher)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a volumetric flask of the desired volume.

-

Add a small amount of the chosen solvent (e.g., methanol) to dissolve the powder. Gentle swirling or sonication can be used to aid dissolution.

-

Once dissolved, fill the volumetric flask to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the stock solution in an amber glass bottle and protect it from light to prevent premature oxidation.[7]

Spectrophotometric Analysis of this compound Oxidation

Objective: To monitor the conversion of this compound to Ethyl Violet by measuring the increase in absorbance in the visible region.

Materials:

-

This compound stock solution

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

UV-Visible Spectrophotometer

-

Cuvettes (quartz for UV measurements, glass or plastic for visible measurements)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength for analysis. For monitoring the formation of Ethyl Violet, a wavelength of 595 nm is recommended.[4]

-

Blank Preparation: Prepare a blank solution containing the buffer and any other reagents except for this compound. This will be used to zero the spectrophotometer.

-

Reaction Mixture Preparation: In a suitable container, pipette the desired volume of the buffer solution. Add a specific aliquot of the this compound stock solution to achieve the desired final concentration.

-

Initiation of Oxidation: To initiate the color change, add the oxidizing agent to the reaction mixture. For example, a small volume of a dilute hydrogen peroxide solution can be added. The final concentration of the oxidant should be optimized for the desired reaction rate.

-

Spectrophotometric Measurement:

-

Immediately after adding the oxidizing agent, mix the solution thoroughly and transfer it to a cuvette.

-

Place the cuvette in the spectrophotometer and record the absorbance at 595 nm at regular time intervals to monitor the progress of the reaction.

-

Alternatively, for an endpoint measurement, allow the reaction to proceed to completion (i.e., until the absorbance at 595 nm is stable) before recording the final absorbance.

-

-

Data Analysis: The concentration of the formed Ethyl Violet can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known under the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.

Caption: General workflow for spectrophotometric analysis of LEV.

Conclusion

References

Leuco Ethyl Violet as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leuco Ethyl Violet (LEV) and its application as a redox indicator. It covers the core principles of its mechanism of action, detailed experimental protocols for its preparation and use, and relevant quantitative data for researchers in various scientific fields, including drug development.

Introduction

This compound is the reduced, colorless (leuco) form of the intensely colored triphenylmethane (B1682552) dye, Ethyl Violet (EV). The fundamental principle behind its use as a redox indicator lies in the reversible oxidation-reduction reaction that transforms the non-conjugated, colorless leuco form into the highly conjugated, colored cationic form. This distinct color change at a specific electrode potential makes it a valuable tool for determining the endpoint in certain redox titrations. While recent research has explored its novel application as a redox-sensitive, self-activating prodrug photocatalyst in the context of Alzheimer's disease, its traditional role as a laboratory redox indicator remains a pertinent area of interest for analytical chemists.[1][2][3]

Core Principles and Mechanism of Action

The functionality of this compound as a redox indicator is predicated on a significant structural transformation upon oxidation. In its reduced (leuco) form, the central carbon atom is saturated, and the three phenyl rings are not in conjugation with each other, resulting in a colorless compound.[4][5] Upon encountering an oxidizing agent, the leuco form loses electrons, leading to the formation of a carbocation. This results in a planar, highly conjugated system where the positive charge is delocalized across the entire molecule, giving rise to the characteristic deep violet color of Ethyl Violet.[4][5]

The reversible redox reaction can be represented as:

C₂₉H₃₉N₃ (this compound - Colorless) ⇌ [C₂₉H₃₈N₃]⁺ (Ethyl Violet - Violet) + e⁻

The potential at which this color change occurs is a critical parameter for its application as a redox indicator.

Caption: Redox-dependent structural change of this compound.

Quantitative Data

Precise quantitative data for this compound as a redox indicator is not extensively documented in readily available literature. However, by drawing comparisons with the closely related and well-studied triphenylmethane dye, Crystal Violet, and compiling available data for Ethyl Violet, we can establish a representative profile.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Notes and References |

| This compound | ||

| Chemical Name | tris(4-(diethylamino)phenyl)methane | Inferred from structure |

| Molecular Formula | C₂₉H₃₉N₃ | |

| Molecular Weight | 429.65 g/mol | |

| Appearance | Off-white to pale solid | Based on related leuco dyes |

| Ethyl Violet (Oxidized Form) | ||

| Chemical Name | N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-ethanaminium chloride | |

| Molecular Formula | C₃₁H₄₂ClN₃ | |

| Molecular Weight | 492.15 g/mol | |

| Appearance | Dark green to bronze powder | |

| Absorption Maximum (λmax) | ~596 nm (in water) | [6] |

| Molar Absorptivity (ε) at λmax | Not precisely determined for EV. For Crystal Violet (a close analog), ε ≈ 112,000 L mol⁻¹ cm⁻¹ at 590 nm. | [5][7] |

| Redox Properties | ||

| Standard Redox Potential (E°) | Not explicitly documented. Expected to be in the range of other triphenylmethane indicators. | |

| Color of Reduced Form | Colorless | [4][5] |

| Color of Oxidized Form | Violet | [4][5] |

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is a generalized method based on the synthesis of related triphenylmethane compounds.[1][8]

Materials:

-

N,N-diethylaniline

-

Triethyl orthoformate

-

Zinc chloride (anhydrous)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-diethylaniline (3 molar equivalents) and triethyl orthoformate (1 molar equivalent).

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling to room temperature, add a 1 M solution of hydrochloric acid to the reaction mixture to precipitate the crude Ethyl Violet dye.

-

Filter the precipitate and wash with cold water.

-

To reduce the Ethyl Violet to its leuco form, dissolve the crude dye in a minimal amount of hot ethanol.

-

Add a reducing agent, such as zinc dust, in small portions while stirring until the violet color disappears.

-

Filter the hot solution to remove the excess zinc.

-

Allow the filtrate to cool to room temperature, then slowly add water to precipitate the this compound.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum over anhydrous sodium sulfate.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound (synthesized or purchased)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Weigh 0.1 g of this compound.

-

Dissolve the solid in 50 mL of glacial acetic acid.

-

Once fully dissolved, dilute the solution to 100 mL with distilled water.

-

Store the indicator solution in a dark, well-stoppered bottle to prevent atmospheric oxidation.

Application in Redox Titration (General Protocol: Cerate Oxidimetry)

Triphenylmethane dyes have been successfully used as indicators in titrations with cerium(IV) sulfate.[9] The following is a general protocol for the titration of a reducing analyte (e.g., Fe²⁺) with a Ce⁴⁺ standard solution.

Procedure:

-

Pipette a known volume of the analyte solution (e.g., 25.00 mL of Fe²⁺ solution) into an Erlenmeyer flask.

-

Acidify the analyte solution with sulfuric acid (e.g., 1 M H₂SO₄) to ensure the proper redox potential for the reaction and the indicator.

-

Add 2-3 drops of the 0.1% this compound indicator solution. The solution should remain colorless.

-

Titrate the analyte solution with a standardized solution of cerium(IV) sulfate from a burette with constant stirring.

-

As the endpoint is approached, the titrant will cause a transient localized color change.

-

The endpoint is reached when the addition of one drop of the Ce⁴⁺ solution causes a sharp and permanent color change from colorless to violet.

-

Record the volume of the titrant used and perform replicate titrations for accuracy.

Caption: Experimental workflow for a typical redox titration.

Interferences and Considerations

-

pH: The redox potential of many indicators, including triphenylmethane dyes, can be pH-dependent. It is crucial to maintain a consistent and appropriate pH throughout the titration to ensure a sharp and accurate endpoint.

-

Strong Oxidizing/Reducing Agents: The presence of other strong oxidizing or reducing agents in the sample matrix can interfere with the indicator's function, leading to a premature or delayed endpoint.

-

Light Sensitivity: Leuco dyes can be sensitive to light and atmospheric oxygen. Indicator solutions should be stored in dark bottles and freshly prepared for best results.

-

Indicator Concentration: The amount of indicator added should be minimal (2-3 drops) to avoid a significant titration error.

Conclusion

This compound, as a member of the triphenylmethane dye family, serves as a useful redox indicator for specific applications, particularly in cerate oxidimetry. Its sharp color transition from colorless to a vibrant violet provides a clear visual endpoint. While its quantitative redox properties are not as well-documented as some other common indicators, by understanding its mechanism and leveraging data from analogous compounds, researchers and scientists can effectively employ it in their analytical workflows. The detailed protocols provided in this guide offer a practical framework for its synthesis, preparation, and application in a laboratory setting.

References

- 1. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption [Ethyl Violet] | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Triphenylmethane | C19H16 | CID 10614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal violet, [omlc.org]

- 6. ETHYL VIOLET | 2390-59-2 [chemicalbook.com]

- 7. PhotochemCAD | Crystal Violet [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Triphenylmethane Dyes as Redox Indicators in Cerate [research.amanote.com]

The Self-Oxidation of Leuco Ethyl Violet Under Photoirradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuco Ethyl Violet (LEV), a colorless precursor to the vibrant Ethyl Violet (EV) dye, undergoes a self-oxidation reaction upon exposure to light. This process, of significant interest in fields ranging from photochemistry to targeted drug activation, involves the photo-initiated conversion of the leuco form to the colored cationic dye. This technical guide provides an in-depth exploration of the core mechanisms underpinning this transformation, details experimental methodologies for its investigation, and presents available quantitative data to support further research and development. While specific photophysical parameters for this compound are not extensively documented in publicly accessible literature, this guide draws upon data from closely related triphenylmethane (B1682552) leuco dyes to provide a comprehensive overview.

Core Mechanism of Photo-oxidation

The self-oxidation of this compound to Ethyl Violet under photoirradiation is fundamentally a photo-oxidation process. The consensus in the available literature is that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1][2] In this multi-step process, the LEV molecule first absorbs a photon, leading to an electronically excited state. This excited molecule can then initiate a series of reactions, culminating in the removal of a hydride ion (a proton and two electrons) from the central carbon of the triphenylmethane structure, resulting in the formation of the planar, conjugated, and colored Ethyl Violet cation.

The overall transformation can be summarized as:

This compound (colorless) + O₂ --(light, hν)--> Ethyl Violet⁺ (colored) + H₂O₂ (or other reduced oxygen species)

Proposed Signaling Pathway and Reaction Mechanism

The detailed mechanism involves several key steps, from photoexcitation to the final oxidation product. While the specific intermediates and rate constants for this compound are a subject for further detailed research, a general pathway can be proposed based on studies of similar triphenylmethane leuco dyes.

-

Photoexcitation: The LEV molecule absorbs a photon of appropriate wavelength, promoting an electron to a higher energy orbital, forming an excited singlet state (¹LEV*).

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (³LEV*). Photochemical reactions often proceed from the triplet state due to its longer lifetime, which allows for interaction with other molecules.

-

Hydrogen Atom Transfer (HAT): The excited LEV molecule (likely the triplet state) can interact with molecular oxygen (O₂), which is typically present in the reaction medium. In this step, a hydrogen atom is abstracted from the central carbon of the LEV molecule by oxygen, forming a triarylmethyl radical (LEV•) and a hydroperoxyl radical (HOO•).

-

Electron Transfer and Protonation: The triarylmethyl radical can then undergo further oxidation. This may involve an electron transfer to another oxygen molecule or other electron acceptors in the medium, forming the Ethyl Violet cation (EV⁺). The hydroperoxyl radicals can subsequently react to form hydrogen peroxide or other reactive oxygen species.

Below is a Graphviz diagram illustrating this proposed reaction pathway.

Caption: Proposed mechanism for the self-oxidation of this compound.

Quantitative Data

Table 1: Photophysical Properties of Triphenylmethane Leuco Dyes

| Compound | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Solvent | Reference |

| Leuco Crystal Violet | ~260, ~300 | Not reported | Ethanol | General knowledge |

| Leuco Malachite Green | ~265 | Not reported | Ethanol | General knowledge |

| This compound | Not explicitly reported | Not explicitly reported | - | - |

Table 2: Quantum Yields of Photo-oxidation for Triphenylmethane Leuco Dyes

| Compound | Quantum Yield (Φ) of Dye Formation | Solvent | Conditions | Reference |

| Brilliant Green Leucocyanide | ~0.91 | Ethanol | Room temperature | Based on related studies |

| Malachite Green Leuconitrile | Variable, solvent dependent | Various | Room temperature | Based on related studies |

| This compound | Not explicitly reported | - | - | - |

Note: The quantum yield of dye formation is a direct measure of the efficiency of the photo-oxidation process.

Table 3: Kinetic Parameters for Leuco Dye Photo-oxidation

| Reaction Step | Rate Constant (k) | Conditions | Compound | Reference |

| Triplet state lifetime | Not reported | - | This compound | - |

| Reaction with O₂ | Not reported | - | This compound | - |

Note: The lack of specific data for this compound highlights a key area for future research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the self-oxidation of leuco dyes.

Protocol for Measuring Quantum Yield of Photo-oxidation

The quantum yield (Φ) of photo-oxidation can be determined by actinometry, comparing the rate of the photoreaction of the sample to that of a well-characterized chemical actinometer.

Objective: To determine the quantum efficiency of the conversion of this compound to Ethyl Violet upon photoirradiation.

Materials:

-

This compound

-

Suitable solvent (e.g., ethanol, acetonitrile)

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Prepare the actinometer solution according to standard procedures.

-

-

Irradiation:

-

Fill a quartz cuvette with the LEV solution and another with the actinometer solution.

-

Irradiate both solutions with the monochromatic light source at the same wavelength and for the same amount of time. The wavelength should be one at which LEV absorbs.

-

Ensure identical experimental geometry for both the sample and the actinometer.

-

-

Analysis:

-

Measure the UV-Vis absorption spectrum of the LEV solution before and after irradiation. The increase in absorbance at the λmax of Ethyl Violet (around 596 nm) is proportional to the amount of product formed.

-

Analyze the actinometer solution according to its standard protocol to determine the number of photons absorbed.

-

-

Calculation:

-

Calculate the number of moles of Ethyl Violet formed using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of Ethyl Violet.

-

The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)

-

Caption: Workflow for determining the quantum yield of photo-oxidation.

Protocol for Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photo-oxidation mechanism.

Objective: To identify and characterize the transient species (e.g., excited states, radicals) formed during the photo-oxidation of this compound.

Materials:

-

This compound solution

-

Femtosecond or picosecond laser system (pump and probe beams)

-

Spectrometer and detector

-

Optical delay line

Procedure:

-

Sample Preparation: Prepare a solution of LEV in a suitable solvent in a quartz cuvette. The concentration should be optimized to give a good signal-to-noise ratio.

-

Experimental Setup:

-

The sample is excited by an ultrashort 'pump' laser pulse.

-

A second, broad-spectrum 'probe' pulse is passed through the sample at a variable time delay after the pump pulse.

-

The change in the absorbance of the probe beam is measured as a function of wavelength and time delay.

-

-

Data Acquisition:

-

Record the transient absorption spectra at various time delays after the pump pulse. This will show the formation and decay of different transient species.

-

-

Data Analysis:

-

The data can be analyzed to extract kinetic information about the decay of the transient species, providing insights into the rates of processes like intersystem crossing and radical formation.

-

Caption: Workflow for transient absorption spectroscopy experiments.

Conclusion and Future Directions

The self-oxidation of this compound under photoirradiation is a fascinating and useful photochemical process. While the general mechanism involving a hydrogen atom transfer is accepted, this technical guide highlights the need for more detailed quantitative and mechanistic studies specifically on LEV. Future research should focus on:

-

Determining the precise quantum yield of photo-oxidation in various solvents and under different atmospheric conditions.

-

Utilizing transient absorption spectroscopy to identify and characterize the key intermediates in the reaction pathway and to measure their lifetimes and reaction rates.

-

Investigating the role of the excited singlet versus the triplet state in initiating the hydrogen atom transfer.

-

Elucidating the full reaction stoichiometry , including the identification and quantification of all products and byproducts.

A deeper understanding of these fundamental aspects will undoubtedly accelerate the application of this compound in advanced materials and therapeutic strategies.

References

An In-depth Technical Guide to the Leuco Form of Triphenylmethane Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leuco form of triphenylmethane (B1682552) dyes, focusing on their chemical properties, the mechanism of their reversible color change, and experimental protocols for their synthesis and analysis.

Introduction to Triphenylmethane Dyes and their Leuco Forms

Triphenylmethane dyes are a class of intensely colored synthetic organic compounds. Their structure is based on the triphenylmethane skeleton. The intense color of these dyes arises from a delocalized positive charge on the central carbon atom, which is part of an extended π-conjugated system.

The leuco form of a triphenylmethane dye is its colorless or "white" precursor. In the leuco form, the central carbon atom is in a tetrahedral sp³ hybridized state, which isolates the three phenyl rings from each other, breaking the extended conjugation and thus rendering the molecule colorless.[1] The conversion between the colored and leuco forms is a reversible process, making these dyes useful in a variety of applications, including as pH indicators, in thermal printing, and for analytical reagents.[2][3]

The Chemistry of Color Change: From Leuco to Colored Form

The transition from the colorless leuco form to the intensely colored dye is primarily an oxidation reaction. This process involves the removal of a hydride ion (H⁻) from the central carbon atom, leading to the formation of a planar, sp²-hybridized carbocation.[4] This carbocation is stabilized by resonance, delocalizing the positive charge across the three aromatic rings and creating the chromophore responsible for the dye's color.

This transformation can be initiated by several methods:

-

Chemical Oxidation: Treatment with oxidizing agents such as manganese dioxide (MnO₂), lead dioxide (PbO₂), or chloranil (B122849) readily converts the leuco base to the colored dye.[4][5]

-

Photochemical Oxidation: Exposure to ultraviolet (UV) light can also induce the oxidation of the leuco form.[6]

-

Acid-Base Chemistry: The colored form of many triphenylmethane dyes is in equilibrium with a colorless carbinol base. In acidic solutions, the equilibrium shifts towards the colored carbocation. In basic solutions, the hydroxide (B78521) ion attacks the central carbon, forming the colorless carbinol, which is a type of leuco form.[7]

The general mechanism for the acid-base equilibrium is depicted below:

Caption: Acid-base equilibrium of a triphenylmethane dye.

Quantitative Data of Common Triphenylmethane Dyes

The following table summarizes key quantitative data for several common triphenylmethane dyes and their leuco forms. This data is crucial for analytical applications and for understanding the kinetics of the color change.

| Dye Name | Leuco Form Name | Colored Form λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |

| Malachite Green | Leucomalachite Green | 617 | 1.48 x 10⁵ | In acidic solution.[8] |

| Crystal Violet | Leucocrystal Violet | 590 | 8.7 x 10⁴ | In aqueous solution.[9] |

| Brilliant Green | Leuco Brilliant Green | 625 | ~1.0 x 10⁵ | |

| Phenol Red | Phenolsulfonphthalein | 560 (basic), 430 (acidic) | - | pH indicator. |

| Bromocresol Green | Tetrabromo-m-cresolsulfonphthalein | 615 (basic), 443 (acidic) | - | pH indicator.[10] |

| Bromophenol Blue | Tetrabromophenolsulfonphthalein | 591 (basic), 436 (acidic) | - | pH indicator.[10] |

| Bromothymol Blue | Dibromothymolsulfonphthalein | 615 (basic), 427 (acidic) | - | pH indicator.[10] |

Note: The molar extinction coefficient can vary with solvent and pH.

Experimental Protocols

Synthesis of a Triphenylmethane Dye from its Leuco Base (General Procedure)

This protocol describes a general method for the oxidation of a leuco-triphenylmethane dye to its colored form using a chemical oxidant.

Materials:

-

Leuco-triphenylmethane dye (e.g., Leucomalachite Green)

-

Oxidizing agent (e.g., manganese dioxide, chloranil)

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the leuco base in glacial acetic acid.[5]

-

Addition of Oxidant: To the stirred solution, add the oxidizing agent (e.g., 1.1 equivalents of chloranil).[5]

-

Reaction: Heat the mixture (e.g., to 50-60°C) and allow it to stir for several hours. The solution will develop a deep color.[5]

-

Precipitation: After the reaction is complete, cool the mixture and pour it into a beaker of cold water to precipitate the crude dye.[5]

-

Filtration: Collect the precipitated solid by vacuum filtration and wash it with deionized water to remove acid impurities.[5]

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethanol/diethyl ether, to obtain the purified dye.[5]

-

Drying: Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of a triphenylmethane dye.

Spectrophotometric Analysis of the Leuco to Colored Form Conversion

This protocol outlines the use of UV-Vis spectrophotometry to monitor the kinetics of the color-forming reaction.

Materials:

-

Leuco dye solution of known concentration

-

Oxidizing agent solution or buffer of a specific pH

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the leuco dye and the activating agent (oxidant or buffer) in a suitable solvent.

-

Initiation of Reaction: In a cuvette, mix the leuco dye solution with the activating agent to initiate the color change.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax of the colored dye at regular time intervals.

-

Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be equal to -k, where k is the rate constant.[8]

Caption: Workflow for kinetic analysis of dye formation.

Factors Influencing the Leuco-Dye Equilibrium

The position of the equilibrium between the leuco form and the colored form is sensitive to several environmental factors:

-

pH: As previously discussed, pH is a dominant factor. Acidic conditions favor the colored carbocation, while basic conditions favor the colorless carbinol form.[7]

-

Temperature: An increase in temperature generally accelerates the rate of fading (discoloration) of the dye in basic solutions.[7]

-

Solvent: The polarity of the solvent can influence the stability of the charged (colored) and neutral (leuco) species, thereby shifting the equilibrium.

-

Presence of Nucleophiles: Strong nucleophiles, such as cyanide ions, can attack the central carbocation and cause discoloration.[11]

-

Ionic Strength: The presence of salts can affect the rate of discoloration, with some salts inhibiting the fading process.[8]

Applications in Research and Drug Development

The unique properties of leuco dyes make them valuable tools in various scientific fields:

-

pH Indicators: The distinct color change with pH allows for their use in titrations and as indicators in cell culture media.

-

Biosensors: The color change can be linked to biological events, such as enzymatic reactions, for the development of biosensors.

-

Drug Delivery: The reversible color change can be exploited for stimuli-responsive drug release systems.

-

Analytical Reagents: Leuco dyes are used in the quantitative analysis of various substances, including drugs, through spectrophotometric methods.[10][12][13] For instance, they can form ion-pair complexes with certain drug molecules, and the resulting colored complex can be extracted and quantified.[10]

Conclusion

The leuco forms of triphenylmethane dyes are versatile chemical entities whose reversible transformation to intensely colored species is governed by straightforward chemical principles. A thorough understanding of their structure, the mechanism of color change, and the factors influencing this equilibrium is essential for their effective application in research, analytics, and the development of novel technologies. The experimental protocols provided herein offer a starting point for the synthesis and characterization of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Application of Leuco Dyes | PPTX [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. US3046209A - Preparation of triphenylmethane dyes - Google Patents [patents.google.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. researchgate.net [researchgate.net]

- 9. Gentian Violet and Leucogentian Violet - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

- 11. bol.com [bol.com]

- 12. rjpn.org [rjpn.org]

- 13. Spectrophotometric Determination of Alprazolam in Pure and Pharmaceutical Forms using Triphenyl Methane Dyes - ProQuest [proquest.com]

An In-depth Technical Guide to Leuco Ethyl Violet: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuco Ethyl Violet (LEV), the reduced, colorless form of the triarylmethane dye Ethyl Violet, has emerged from relative obscurity to become a molecule of significant interest in advanced biomedical research. While its history is intertwined with the development of synthetic dyes in the 19th century, recent discoveries have highlighted its potential as a self-activating prodrug photocatalyst. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and core applications of this compound, with a focus on the technical details required by researchers and drug development professionals. Quantitative data is summarized for clarity, and detailed experimental protocols are provided for key applications.

Introduction and Historical Context

The story of this compound is rooted in the broader history of synthetic dye chemistry. The first synthetic organic dye, mauveine, was discovered by William Henry Perkin in 1856, sparking a revolution in the textile industry and leading to the development of a vast array of brilliantly colored compounds.[1] Among these were the triarylmethane dyes, a class of intensely colored substances based on the triphenylmethane (B1682552) backbone.[1] Crystal Violet, a prominent member of this family, was introduced in 1883.[1]

The "leuco" forms of these dyes, meaning "white" in Greek, are the colorless, reduced precursors to the colored dyes.[2] The conversion between the colored and leuco forms is a reversible redox reaction. The colored form is a cation with a delocalized positive charge across the conjugated pi system of the three aromatic rings, which is responsible for its intense color. Reduction of this system disrupts the conjugation, leading to the colorless leuco form.

While the parent compound, Ethyl Violet, has been used for various purposes, including as a biological stain and in printing inks, its leuco form, this compound, remained a relatively niche chemical. However, its unique redox properties have recently been harnessed in the field of drug development, specifically in the context of targeted therapy for Alzheimer's disease.

Chemical and Physical Properties

This compound, systematically named 4,4',4''-methylidynetris(N,N-diethylaniline), is a triarylmethane compound. Its structure consists of a central methane (B114726) carbon atom bonded to three N,N-diethylaniline groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,4',4''-methylidynetris(N,N-diethylaniline) | |

| Molecular Formula | C31H43N3 | |

| Molecular Weight | 457.70 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. Insoluble in water. |

Synthesis of this compound

A likely synthetic pathway involves a two-step, one-pot reaction:

-

Formation of the Methylenebis Intermediate: The acid-catalyzed reaction of N,N-diethylaniline with formaldehyde (B43269) to form 4,4'-methylenebis(N,N-diethylaniline).

-

Oxidative Coupling: The subsequent in-situ oxidation and reaction of the methylenebis intermediate with another molecule of N,N-diethylaniline to form the leuco base.

Below is a detailed, hypothetical experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-diethylaniline

-

Formaldehyde (37% solution in water)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521)

-

Ethanol

-

Anhydrous Magnesium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline (30 g, 0.2 mol) and water (50 mL).

-

Acidification: Slowly add concentrated hydrochloric acid (20 mL) to the stirred mixture. The mixture will become warm.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (7.5 mL, 0.1 mol) dropwise over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Core Application: Prodrug Photocatalyst for Amyloid-Selective Oxygenation

A groundbreaking application of this compound is its use as a self-activating prodrug photocatalyst for the selective oxygenation of amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease.[3] LEV itself is relatively non-toxic and can cross the blood-brain barrier.[3]

Signaling Pathway and Mechanism of Action

In the presence of amyloid aggregates and upon photoirradiation, this compound undergoes a self-oxidation via a hydrogen atom transfer (HAT) process to produce the catalytically active Ethyl Violet (EV).[3] The generated Ethyl Violet, a photosensitizer, can then transfer energy to molecular oxygen to generate singlet oxygen, a highly reactive oxygen species. This singlet oxygen then oxidizes the amyloid-β peptides, leading to their degradation.

Experimental Protocol: In Vitro Photooxygenation of Amyloid-β

The following protocol is adapted from the supplementary information of a study on LEV as a photooxygenation catalyst.[4]

Materials:

-

Aggregated Aβ1–42 peptide

-

This compound (LEV)

-

Phosphate (B84403) buffer (PB), 0.1 M, pH 7.4

-

Photoirradiation setup with a 595 nm light source

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Prepare a solution in a phosphate buffer (pH 7.4) containing aggregated Aβ1–42 (20 µM) and this compound (1 µM, 5 mol%).

-

Photoirradiation: Irradiate the solution with a 595 nm light source (10 mW) at 37°C for a specified time (e.g., 30 minutes).

-

Analysis: Analyze the reaction progress using MALDI-TOF mass spectrometry to determine the extent of Aβ1–42 oxygenation.

Quantitative Data

The conversion of this compound to Ethyl Violet can be monitored spectrophotometrically.

Table 2: Spectroscopic Data for LEV to EV Conversion

| Condition | Wavelength (nm) | Observation | Reference |

| This compound (LEV) | ~260 | Major absorbance peak in the UV region | [5] |

| Ethyl Violet (EV) | ~595 | Major absorbance peak in the visible region | [4] |

The progress of the photooxygenation reaction can be quantified by monitoring the decrease in the mass spectrometry signal for the unmodified Aβ peptide and the appearance of signals corresponding to the oxygenated products.

Other Potential Applications

While the application of this compound in Alzheimer's research is the most prominent, its properties suggest potential in other areas:

-

Redox Indicators: Like other leuco dyes, LEV could be used as a redox indicator in analytical chemistry.

-

Forensic Science: Although Leucocrystal Violet is more commonly used, LEV could potentially be adapted for the detection of latent bloodstains, as it would also be oxidized by the heme group in hemoglobin.

-

Chromogenic Reagent: Its conversion to a colored form upon oxidation makes it a candidate for the development of chromogenic assays for various oxidizing agents.

Conclusion

This compound, a once-unremarkable member of the triarylmethane dye family, is now at the forefront of innovative research in neurodegenerative disease therapy. Its ability to act as a targeted, self-activating prodrug photocatalyst opens up new avenues for the development of minimally invasive therapeutic strategies. This technical guide has provided a comprehensive overview of the available knowledge on this compound, from its historical context to its synthesis and cutting-edge applications. As research continues, the full potential of this versatile molecule is yet to be unlocked, promising further advancements in medicine and analytical science.

Workflow and Logical Relationships

References

- 1. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 2. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 3. This compound as Self-Activating Prodrug Photocatalyst for In Vivo Amyloid-Selective Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: Leuco Ethyl Violet for In Vivo Amyloid-Selective Oxygenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant aggregation of amyloid-β (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease (AD).[1] A promising therapeutic strategy involves the selective degradation of these amyloid aggregates. Leuco Ethyl Violet (LEV), a redox-sensitive, self-activating prodrug photocatalyst, has emerged as a highly effective agent for the in vivo photooxygenation of amyloid plaques.[1] This molecule is characterized by its high activity, amyloid selectivity, and permeability across the blood-brain barrier (BBB).[1][2] Upon photoirradiation, LEV undergoes a self-oxidation process via hydrogen atom transfer, particularly in the presence of amyloid, to produce the catalytically active form, Ethyl Violet (EV).[1][3] This targeted activation minimizes off-target effects and circumvents issues like scalp injury observed with previous catalysts in AD model mice.[1][2] The minimal size of the hydrogen caging group in LEV is particularly advantageous for its delivery into the brain.[1]

These application notes provide detailed protocols for the synthesis, in vitro characterization, and in vivo application of this compound for the selective oxygenation of amyloid-β and tau aggregates.

Mechanism of Action

The fundamental principle behind LEV's therapeutic action is a prodrug strategy. LEV itself is largely inactive and less toxic.[3] In the presence of amyloid aggregates and under specific wavelength light irradiation, LEV is converted to the active photocatalyst, Ethyl Violet (EV). EV then facilitates the generation of reactive oxygen species (ROS) that selectively oxygenate amyloid fibrils, leading to their degradation and reduced aggregation propensity.

Caption: Mechanism of this compound activation and amyloid oxygenation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound and its active form, Ethyl Violet.

Table 1: In Vitro Photooxygenation Yield of Aβ₁₋₄₂

| Catalyst (5 mol%) | Irradiation Time (min) | Oxygenation Yield (%) |

| This compound (LEV) | 60 | ~60 |

| Ethyl Violet (EV) | 60 | ~75 |

Data extracted from reaction progress analysis using MALDI-TOF MS.

Table 2: Amyloid Selectivity of this compound

| Substrate (20 µM) | Oxygenation Yield (%) |

| Aggregated Aβ₁₋₄₂ | ~60 |

| Angiotensin IV | <5 |

| Leucine-enkephalin | <5 |

| Somatostatin | <5 |

| Substance P | <5 |

Yield analyzed using MALDI-TOF MS after 60 minutes of photoirradiation.

Table 3: Binding Affinity and Selectivity

| Ligand | Target | Kd (nM) | Selectivity |

| This compound | Aβ Aggregates | Data not available | High selectivity for aggregated forms |

| This compound | Tau Aggregates | Data not available | High selectivity for aggregated forms |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of leuco dyes.

Materials:

-

N,N-diethylaniline

-

p-diethylaminobenzaldehyde

-

m-diethylaminobenzoic acid

-

Strong acidic condensing agent (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Urea (optional)

-

Toluene

-

Sodium hydroxide (B78521) solution

Procedure:

-

Combine equimolar amounts of N,N-diethylaniline, p-diethylaminobenzaldehyde, and m-diethylaminobenzoic acid.

-

Slowly add 1 to 4 molar proportions of a strong acidic condensing agent. The reaction can be promoted by the addition of 0 to 1 molar proportion of urea.

-

Heat the mixture at approximately 90-100°C for 5-8 hours.

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with toluene.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: In Vitro Photooxygenation of Aβ₁₋₄₂

This protocol describes the procedure to assess the photooxygenation efficiency of this compound on aggregated amyloid-beta.

Caption: Workflow for in vitro photooxygenation of Aβ₁₋₄₂.

Materials:

-

Aggregated Aβ₁₋₄₂ peptide

-

This compound (LEV)

-

0.1 M Phosphate (B84403) Buffer (PB), pH 7.4

-

Light source (e.g., LED) with a wavelength of 595 nm and a power of 10 mW

-

Incubator at 37°C

-

MALDI-TOF Mass Spectrometer

-

Thioflavin T (ThT)

-

Fluorometer

Procedure:

-

Prepare a 20 µM solution of aggregated Aβ₁₋₄₂ in 0.1 M phosphate buffer (pH 7.4).

-

Add this compound to a final concentration of 1 µM (5 mol%).

-

Incubate the solution at 37°C.

-

Photoirradiate the solution with a 595 nm light source at 10 mW.

-

At various time points (e.g., 0, 30, 60 minutes), take aliquots of the reaction mixture for analysis.

-

MALDI-TOF MS Analysis:

-

Mix the aliquot with a suitable matrix (e.g., sinapinic acid).

-

Spot onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectrum to determine the extent of oxygenation (mass shift of +16 Da per oxygen atom).

-

-

ThT Fluorescence Assay:

-

Add ThT to the aliquot to a final concentration of 5 µM.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) to assess the amount of β-sheet structure.

-

Protocol 3: In Vivo Photooxygenation in an Alzheimer's Disease Mouse Model

This protocol outlines the procedure for the in vivo application of this compound in a suitable AD mouse model.

Caption: Workflow for in vivo amyloid photooxygenation in an AD mouse model.

Materials:

-

Alzheimer's disease model mice (e.g., AppNL-G-F/NL-G-F mice, 5-6 months old)[3]

-

This compound (LEV) solution (e.g., 1 mM in 10% DMSO/15% Kolliphor EL/75% PBS)[4]

-

Anesthesia (e.g., isoflurane)

-

Brain homogenization buffer

-

ELISA kits, antibodies for Western blotting and immunohistochemistry

Procedure:

-

Anesthetize the mouse.

-

Administer the this compound solution via intravenous (i.v.) injection at a dosage of approximately 5.0 mg/kg.[4]

-

Allow for biodistribution of the compound (e.g., 60 minutes).[4]

-

Position the transcranial LED light source over the desired brain region.

-

Irradiate the head of the mouse with 595-600 nm light for 10 minutes.[3][4]

-

Repeat the injection and photoirradiation cycle as required by the experimental design (e.g., once daily for five consecutive days).[3]

-

24 hours after the final treatment, euthanize the mouse and perfuse with saline.

-

Excise the brain and homogenize the tissue in an appropriate buffer.

-

Quantification of Aβ levels:

-

ELISA: Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂.

-

Western Blotting: Separate brain homogenates by SDS-PAGE, transfer to a membrane, and probe with anti-Aβ antibodies to detect different Aβ species.

-